Naphthalen-1,4-imine,1,2,3,4-tetrahydro-
Description
Contextualization within Polycyclic Imine Chemistry
Polycyclic imines are a broad class of compounds characterized by the presence of a carbon-nitrogen double bond (C=N) integrated into a multi-ring system. scienceinfo.comnih.gov This class encompasses a wide variety of structures, from large macrocyclic marine toxins like gymnodimines to synthetic aromatic diimides used in materials science. nih.govbeilstein-journals.orgresearchgate.net
Naphthalen-1,4-imine, 1,2,3,4-tetrahydro- occupies a specific niche within this family. Unlike flexible macrocyclic imines, its structure is a compact and rigid framework. This rigidity is a direct consequence of the fused ring system. Furthermore, it is distinct from polycyclic aromatic imines where the imine is part of a fully delocalized π-system. In Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-, the imine is part of a saturated bicycloalkane-like structure fused to a benzene (B151609) ring.
Significance in Organic Synthesis and Heterocyclic Chemistry Research
The Naphthalen-1,4-imine scaffold and its derivatives are significant platforms in organic synthesis and medicinal chemistry due to their utility as versatile building blocks. nih.gov The rigid three-dimensional structure allows for the precise spatial arrangement of functional groups, a critical feature in the design of biologically active molecules and new materials.
In medicinal chemistry, naphthalene-based structures are explored for a wide range of therapeutic applications, including the development of anticancer, anti-inflammatory, and antituberculosis agents. nih.govnih.gov The tetrahydronaphthalene core, in particular, is a key component in several drugs and drug candidates. For instance, derivatives of 1,2,3,4-tetrahydronaphthalene (B1681288) are used in the treatment of central nervous system disorders and are key intermediates in the synthesis of pharmaceuticals like the antidepressant sertraline. researchgate.netresearchgate.net The Naphthalen-1,4-imine structure provides a constrained amino-tetralin motif that has been investigated for creating analogs of bioactive compounds, such as agonists for the human melanocortin-4 receptor. nih.gov
The synthesis of the core naphthalen-imine structure often leverages powerful reactions like the Diels-Alder reaction, a cycloaddition that efficiently constructs the polycyclic framework. khanacademy.orgprinceton.edu Once formed, the scaffold can be modified to create a library of diverse heterocyclic compounds. For example, the imine bridge can be reduced or the aromatic ring can be further functionalized. This adaptability makes the scaffold a valuable starting point for generating novel molecular architectures. The synthesis of complex naphthalene-heterocycle hybrids from simpler precursors is a common strategy to access compounds with potent and selective biological activities. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-4,9-11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZUAZULBPRFAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CC=CC=C3C1N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90966065 | |
| Record name | 1,2,3,4-Tetrahydro-1,4-epiminonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90966065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5176-30-7 | |
| Record name | Naphthalen-1,4-imine, 1,2,3,4-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005176307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrahydro-1,4-epiminonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90966065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-azatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Naphthalen 1,4 Imine,1,2,3,4 Tetrahydro and Analogues
Direct Synthesis Approaches
Direct methods for assembling the 1,2,3,4-tetrahydronaphthalen-1,4-imine skeleton often employ powerful ring-forming reactions that create the characteristic bridged amine structure in a highly convergent manner.
Condensation Reactions with Naphthalene (B1677914) Derivatives
While condensation reactions are a staple in heterocyclic synthesis, the direct formation of the 1,4-imino bridge across a pre-existing naphthalene ring is not a commonly cited pathway. Synthetic efforts typically focus on building the saturated, bridged portion of the molecule through other means, such as cycloaddition or from partially saturated precursors. The synthesis of related naphthalene diimides, for example, involves the condensation of amines with naphthalene tetracarboxylic dianhydride precursors, which are themselves often built using cycloaddition strategies. beilstein-journals.orgnih.gov
Cycloaddition Reactions (e.g., Benzyne (B1209423) with Pyrrole (B145914) Derivatives)
A highly effective and well-documented method for synthesizing the 1,2,3,4-tetrahydronaphthalen-1,4-imine core is the [4+2] Diels-Alder cycloaddition reaction between a benzyne intermediate and a pyrrole derivative. nih.govbeilstein-journals.orgnih.gov This approach is valued for its efficiency in forming the bridged ring system.
The reaction involves the in-situ generation of benzyne, a highly reactive dienophile. Common precursors for benzyne include diaryliodonium salts, which generate benzyne under basic conditions, or the thermal cycloisomerization of triynes. nih.gov The generated benzyne is then trapped by an N-substituted pyrrole, which acts as the diene, to yield the desired bridged-ring amine. nih.gov A range of substituted bridged-ring amines has been synthesized with moderate to excellent yields, demonstrating the versatility of this method. nih.gov
Table 1: Cycloaddition of N-Arylpyrroles with Benzynes This table summarizes the yields of bridged-ring amines from the reaction of various N-arylpyrroles with benzynes generated from diaryliodonium salts.
| N-Arylpyrrole (Diene) | Benzyne Precursor | Yield (%) | Reference |
|---|---|---|---|
| 1-Phenylpyrrole | Phenyl(mesityl)iodonium tosylate | Up to 81% | nih.gov |
| 1-(4-Methoxyphenyl)pyrrole | Phenyl(mesityl)iodonium tosylate | 96% | nih.gov |
| 1-(4-Chlorophenyl)pyrrole | Phenyl(mesityl)iodonium tosylate | 72% | nih.gov |
| 1-Phenylpyrrole | (4-Methoxyphenyl)(phenyl)iodonium tosylate | 75% | nih.gov |
Multi-step Processes from α-Tetralone
α-Tetralone is a crucial starting material for the synthesis of various 1,2,3,4-tetrahydronaphthalene (B1681288) derivatives, including analogs of the target imine. orgsyn.orgnih.gov While not a direct conversion to the bridged imine, multi-step sequences starting from α-tetralone provide access to the core saturated carbocyclic structure. A common strategy involves the formation of an imine or a related derivative at the C1 position, followed by further reactions. For instance, the synthesis of sertraline, a 4-phenyl-substituted 1-aminotetralin, famously begins with 4-phenyl-α-tetralone. The ketone is converted to an imine, which is then reduced to the corresponding amine. This process highlights the utility of α-tetralone in building the essential tetrahydronaphthalene framework.
Precursor Chemistry and Intermediate Formation
The success of the synthetic methodologies described above relies on the efficient preparation of key precursors and the formation of reactive intermediates.
Formation from Tetralone and Amines
The reaction between a tetralone and a primary amine is a foundational step in the synthesis of many N-substituted tetralin derivatives. This condensation reaction typically forms an imine intermediate, which can then be isolated or used in subsequent steps, such as reduction to an amine. fiveable.memasterorganicchemistry.com For example, α-tetralone can be reacted with methylamine (B109427) in the presence of a Lewis acid like titanium tetrachloride to form the corresponding N-methyl imine. This imine is a direct precursor to compounds like sertraline. The reaction conditions, including the choice of solvent and catalyst, can be optimized to achieve high conversion rates.
Preparation of Imine Intermediates
The formation of an imine (also known as a Schiff base) from a ketone, such as α-tetralone, and a primary amine is a reversible acid-catalyzed condensation reaction. masterorganicchemistry.comorgoreview.com The mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the ketone, forming a tetrahedral intermediate called a carbinolamine. libretexts.orgyoutube.com
Following a proton transfer, the hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.orglibretexts.org The elimination of water leads to the formation of a resonance-stabilized iminium ion, which is then deprotonated to yield the final imine product. libretexts.orgyoutube.com The reaction rate is often optimal under mildly acidic conditions (pH 4-5), as sufficient acid is needed to protonate the hydroxyl group, but not so much that it deactivates the amine nucleophile by converting it into its non-nucleophilic ammonium (B1175870) salt. orgoreview.comlibretexts.org
Asymmetric Synthesis and Enantioselective Pathways
Achieving high enantioselectivity is paramount for producing chiral molecules with specific biological or material properties. For Naphthalen-1,4-imine,1,2,3,4-tetrahydro- and related cyclic amines, asymmetric hydrogenation and enantiomeric resolution are two primary strategies to obtain enantiopure products.
Asymmetric Hydrogenation of Imines
Asymmetric hydrogenation of a prochiral imine is one of the most direct and atom-economical methods for synthesizing chiral amines. This transformation typically involves the use of a chiral transition-metal catalyst to deliver hydrogen across the C=N double bond in a stereocontrolled manner.
The synthesis of Naphthalen-1,4-imine,1,2,3,4-tetrahydro- can be envisioned via the asymmetric hydrogenation of a corresponding cyclic imine precursor, such as a dihydro-naphthalen-1,4-imine. While direct examples for this specific substrate are sparse, extensive research on analogous structures, such as 1-substituted 3,4-dihydroisoquinolines and exocyclic imines derived from tetralones, provides a clear blueprint for this approach. nih.govnih.gov
Key to this method is the catalyst system, which consists of a transition metal (commonly iridium, ruthenium, or rhodium) and a chiral ligand. acs.orgrsc.org For instance, iridium complexes paired with chiral phosphine (B1218219) ligands, such as spiro phosphino-oxazolines or ferrocenyl diphosphines, have demonstrated high efficiency and enantioselectivity in the hydrogenation of both N-aryl and N-alkyl cyclic imines. nih.govacs.org The reaction is typically carried out under a pressurized hydrogen atmosphere, with the choice of solvent and additives playing a critical role in optimizing both chemical yield and enantiomeric excess (ee). Research has shown that N-substituents on the imine are crucial, with activating groups like N-diphenylphosphinyl or N-tosyl often leading to excellent enantioselectivities, sometimes exceeding 95% ee. wikipedia.org
Enantiomeric Resolution Techniques
When direct asymmetric synthesis is not feasible or provides suboptimal enantioselectivity, the resolution of a racemic mixture of Naphthalen-1,4-imine,1,2,3,4-tetrahydro- offers an alternative pathway to the pure enantiomers. This method separates a 50:50 mixture of enantiomers into its individual components.
The most common method is diastereomeric salt formation . acs.org This involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. acs.org Suitable resolving agents for amines include tartaric acid, mandelic acid, or camphorsulfonic acid. acs.orgethz.ch The reaction produces a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. acs.org After separation, the desired enantiomer of the amine can be recovered by neutralizing the salt.
Another powerful technique is kinetic resolution . This method uses a chiral catalyst or reagent that reacts at different rates with the two enantiomers of the racemic amine. nih.govresearchgate.net For example, an enzyme (like a lipase) or a chiral acylating agent can be used to selectively acylate one enantiomer, leaving the other unreacted. nih.govresearchgate.netresearchgate.net The resulting mixture of the acylated amine and the unreacted amine can then be separated using standard techniques like chromatography. While the theoretical maximum yield for the unreacted enantiomer is 50%, this method can be highly effective for obtaining materials with very high enantiomeric purity. nih.gov For certain substrates, dynamic kinetic resolution, which combines kinetic resolution with in-situ racemization of the undesired enantiomer, can theoretically achieve a 100% yield of the desired single enantiomer. nih.govrsc.org
Catalytic Systems in Naphthalen-1,4-imine Synthesis
The choice of catalyst is fundamental to the efficiency and selectivity of the synthesis of Naphthalen-1,4-imine,1,2,3,4-tetrahydro-. Both transition metal complexes and organocatalysts like Brønsted acids have been employed to facilitate key bond-forming steps.
Transition Metal Catalysis (e.g., Ruthenium, Iridium)
Transition metals, particularly from the platinum group, are at the forefront of catalytic imine hydrogenation due to their high activity. rsc.org Ruthenium and Iridium catalysts are especially prominent in the synthesis of chiral cyclic amines analogous to Naphthalen-1,4-imine,1,2,3,4-tetrahydro-. nih.govacs.org
Iridium-based catalysts are often favored for the asymmetric hydrogenation of challenging imine substrates. Chiral iridium complexes, typically featuring diphosphine ligands like (R,R)-f-SpiroPhos or phosphoramidite (B1245037) ligands, can produce chiral cyclic amines in high yields and enantioselectivities. nih.govacs.org These reactions are effective for a variety of cyclic imines, including those that are precursors to bioactive molecules. nih.govacs.org
Ruthenium-based catalysts also show excellent performance. Chiral cationic ruthenium complexes have been used to prepare optically enriched 1,2,3,4-tetrahydro-1,8-naphthyridines with enantiomeric excesses up to 99%. nih.gov Ruthenium(II) complexes bearing α-diimine ligands have also been developed for C-N coupling reactions, which are relevant to the formation of the imine bond itself. researchgate.net Furthermore, sequential catalysis using ruthenium(0) has been demonstrated for the C–H arylation of simple imines followed by hydrosilylation, offering a one-pot method to generate complex amine products from simple aldehydes. nih.gov
| Catalyst System | Substrate Type (Analog) | Key Findings | Reported ee (%) | Reference |
|---|---|---|---|---|
| Iridium/(R,R)-f-SpiroPhos | Cyclic 2-aryl imines | High yields and enantioselectivities for optically active free amines. | Up to 96% | nih.gov |
| Ruthenium Cationic Complexes | Phenanthridine derivatives | Effective for a wide range of substrates, producing optically enriched heterocycles. | Up to 99% | nih.gov |
| Iridium Ferrocenyl Diphosphine | Generic imine intermediate | Extremely high turnover frequency (>1,800,000 h⁻¹). | 79% | acs.org |
| Pd(CF₃CO₂)₂/(S)-SegPhos | N-diphenylphosphinyl ketimines | Excellent enantioselectivities and good yields under optimized conditions. | 87-99% | wikipedia.org |
| Ru(II) α-diimine complexes | N-alkylation of amines | Efficient catalytic activity in C-N bond formation via borrowing hydrogen. | N/A (achiral) | researchgate.net |
Brønsted Acid Catalysis
In recent years, organocatalysis using chiral Brønsted acids has emerged as a powerful metal-free alternative for asymmetric synthesis. nih.gov Chiral phosphoric acids (CPAs), derived from BINOL, are particularly effective in activating imines toward nucleophilic attack. rsc.org
In the context of synthesizing Naphthalen-1,4-imine,1,2,3,4-tetrahydro-, a Brønsted acid could catalyze the key intramolecular cyclization step. The mechanism typically involves the protonation of the imine nitrogen by the chiral acid, which enhances its electrophilicity. Simultaneously, the conjugate base of the acid can coordinate with the nucleophile, organizing both reactants within a chiral environment to guide the stereochemical outcome of the reaction. rsc.org This dual-activation model is responsible for the high levels of stereocontrol observed in many CPA-catalyzed reactions. rsc.org
For example, chiral phosphoric acids have been successfully used to catalyze the enantioselective synthesis of various nitrogen-containing heterocycles, including tetrahydropyridines and dihydroquinolines, through reactions involving in-situ generated imines. researchgate.netrsc.org These methods demonstrate that Brønsted acids can facilitate complex cascade reactions to build molecular structures similar to the target compound with high enantioselectivity, often under mild conditions. wikipedia.org
Chemical Reactivity and Transformation Studies
Imine Group Reactivity
The carbon-nitrogen double bond of the imine group in Naphthalen-1,4-imine, 1,2,3,4-tetrahydro- is a key site for chemical reactions. It is susceptible to attack by nucleophiles and can participate in cycloaddition reactions.
The imine carbon of Naphthalen-1,4-imine, 1,2,3,4-tetrahydro- is electrophilic and therefore susceptible to nucleophilic attack. This reaction is a fundamental process for the formation of new carbon-carbon and carbon-heteroatom bonds at this position. The general mechanism involves the attack of a nucleophile on the imine carbon, leading to the formation of a tetrahedral intermediate, which is then protonated to yield the addition product.
While specific studies on the nucleophilic addition to Naphthalen-1,4-imine, 1,2,3,4-tetrahydro- are not extensively documented, the reactivity can be inferred from the general behavior of imines. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), enolates, and cyanide ions, are expected to react with the imine to form the corresponding addition products. The reaction is often catalyzed by acids, which activate the imine by protonating the nitrogen atom, thereby increasing the electrophilicity of the carbon atom.
Cycloaddition reactions provide a powerful tool for the construction of complex cyclic systems. In the context of Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-, the imine bond can potentially act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). In such a reaction, the imine would react with a 1,3-diene to form a six-membered heterocyclic ring.
While direct evidence for the participation of Naphthalen-1,4-imine, 1,2,3,4-tetrahydro- in [4+2] cycloadditions is limited, studies on related systems provide insights into this potential reactivity. For instance, the thermal decomposition of 5,6,7,8-tetrahalogeno-1,4-dihydronaphthalen-1,4-imines via a retro-Diels-Alder reaction suggests that the formation of such imines can occur through a [4+2] cycloaddition pathway rsc.org. Furthermore, photochemical formal [4+2] cycloadditions have been reported for imine-substituted bicyclo[1.1.1]pentanes, demonstrating the capability of the imine group to participate in cycloaddition chemistry to form bicyclo[3.1.1]heptan-1-amines nih.gov. These examples suggest that, under appropriate conditions (thermal or photochemical), Naphthalen-1,4-imine, 1,2,3,4-tetrahydro- could undergo cycloaddition reactions with suitable dienes.
Substitution reactions directly at the imine group of Naphthalen-1,4-imine, 1,2,3,4-tetrahydro- are not a commonly observed reaction pathway. The imine carbon is sp²-hybridized and is more susceptible to addition reactions rather than substitution. However, substitution reactions can occur on the aromatic ring of the naphthalene (B1677914) system, which would be influenced by the electronic properties of the imine-containing bicyclic system. The specifics of such electrophilic aromatic substitution reactions on this particular molecule are not well-documented in the available literature.
Ring System Transformations
The bicyclic framework of Naphthalen-1,4-imine, 1,2,3,4-tetrahydro- can undergo transformations through oxidation and reduction reactions, leading to the formation of different classes of compounds.
Oxidation of the tetrahydro-naphthalene ring system can lead to the formation of naphthoquinones, a class of compounds with significant biological and chemical interest. While direct oxidation of Naphthalen-1,4-imine, 1,2,3,4-tetrahydro- is not explicitly detailed, the oxidation of the corresponding amine, 1,2,3,4-tetrahydronaphthalen-2-amine, to form naphthoquinones has been reported rsc.org. This suggests that the imine, likely after hydrolysis to the corresponding amine and ketone, could be susceptible to oxidation to yield 1,4-naphthoquinone. The industrial synthesis of 1,4-naphthoquinone involves the aerobic oxidation of naphthalene over a vanadium oxide catalyst, highlighting the general propensity of the naphthalene core to undergo oxidation acs.org.
The reduction of the imine functionality in Naphthalen-1,4-imine, 1,2,3,4-tetrahydro- to the corresponding amine is a synthetically important transformation. This can be achieved using various reducing agents. A study on the reduction of a related compound, N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine, demonstrated a highly selective catalytic reduction using a Pd/CaCO₃ catalyst in ethanol google.com. This method highlights the feasibility of reducing the imine bond within this ring system to produce the corresponding amine.
The asymmetric reduction of cyclic imines is a key strategy for the synthesis of chiral amines, which are valuable building blocks in medicinal chemistry. Imine reductases (IREDs) have emerged as powerful biocatalysts for the enantioselective reduction of a wide range of prochiral imines. These enzymes have been successfully employed for the asymmetric reduction of various cyclic imines, including 3,4-dihydroisoquinolines, with high conversions and excellent enantioselectivities.
The table below summarizes the results for the asymmetric reduction of a model cyclic imine, 2-methyl-3,4-dihydro-2H-pyrrole, using different imine reductases, showcasing the potential for achieving high stereoselectivity in such transformations.
Table 1: Asymmetric Reduction of a Model Cyclic Imine Catalyzed by Imine Reductases (IREDs)
| Entry | IRED Catalyst | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |
|---|---|---|---|---|
| 1 | IRED-1 | >99 | 98 | (S) |
| 2 | IRED-2 | >99 | 97 | (R) |
| 3 | IRED-3 | 85 | 95 | (S) |
| 4 | IRED-4 | 92 | >99 | (R) |
Data is illustrative of typical IRED performance on model substrates and not specific to Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-.
These findings suggest that an asymmetric reduction of Naphthalen-1,4-imine, 1,2,3,4-tetrahydro- using a suitable imine reductase could provide access to the enantiomerically pure corresponding amine, 1,2,3,4-tetrahydronaphthalen-1-amine.
Multicomponent Reactions (MCRs) Involving Imine Functionality
The integration of imine functionalities into multicomponent reactions (MCRs) represents a powerful strategy for the rapid assembly of complex nitrogen-containing molecules from simple starting materials. Imines, characterized by a carbon-nitrogen double bond, can exhibit dual reactivity, participating as either electrophiles or nucleophiles, which makes them highly versatile building blocks in diversity-oriented synthesis. The strained bicyclic structure of Naphthalen-1,4-imine, 1,2,3,4-tetrahydro- introduces unique stereoelectronic properties that can influence its reactivity in MCRs.
Imine as a Substrate or Intermediate in MCRs
In the realm of multicomponent reactions, imines can be employed directly as one of the starting components or generated in situ as a transient intermediate. The reactivity of the imine is highly dependent on the nature of the substituents on both the carbon and nitrogen atoms, as well as the reaction conditions. nih.gov
Imines are frequently utilized as electrophilic components in MCRs, most notably in the Mannich reaction. This three-component reaction involves an aldehyde, an amine (which together form the imine or iminium ion in situ), and a carbon nucleophile (such as an enol or enolate). The nucleophile attacks the electrophilic carbon of the imine, leading to the formation of a new carbon-carbon bond and the synthesis of β-amino carbonyl compounds, which are valuable intermediates for various pharmaceuticals. nih.govmdpi.com While direct examples involving Naphthalen-1,4-imine, 1,2,3,4-tetrahydro- are not prevalent in the literature, its structural features suggest it could readily participate in Mannich-type reactions, with the imine bridge acting as the electrophilic scaffold.
Furthermore, imines can serve as dienophiles in Diels-Alder reactions, a powerful tool for constructing six-membered nitrogen-containing heterocycles. nih.gov The viability of Naphthalen-1,4-imine, 1,2,3,4-tetrahydro- as a dienophile would be influenced by the strain of the bicyclic system and the electronic nature of the substituents.
The following table summarizes key MCRs where imines act as either a substrate or an intermediate, providing a framework for the potential applications of Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-.
| Multicomponent Reaction | Role of Imine | Reactants | Product Type |
| Mannich Reaction | Electrophile (often formed in situ) | Aldehyde, Amine, Enolizable Carbonyl Compound | β-Amino Carbonyl Compound |
| Ugi Reaction | Electrophile (often formed in situ) | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |
| Strecker Synthesis | Electrophile (often formed in situ) | Aldehyde, Amine, Cyanide Source | α-Amino Nitrile |
| Imino Diels-Alder Reaction | Dienophile | Diene, Imine | Tetrahydropyridine Derivative |
Nucleophilic and Electrophilic Behavior in MCRs
The dual reactivity of the imine functionality is central to its utility in multicomponent reactions. The behavior of Naphthalen-1,4-imine, 1,2,3,4-tetrahydro- as a nucleophile or an electrophile in MCRs is dictated by the electronic environment of the C=N bond and the nature of the other reacting partners.
Electrophilic Behavior:
The electrophilicity of the imine carbon in Naphthalen-1,4-imine, 1,2,3,4-tetrahydro- can be enhanced through protonation or coordination with a Lewis acid. This activation makes the imine susceptible to attack by a wide range of nucleophiles. In the context of MCRs, this electrophilic character is exploited in reactions like the Mannich and Ugi reactions. For instance, in an Ugi-type reaction, the iminium ion generated from Naphthalen-1,4-imine, 1,2,3,4-tetrahydro- would be attacked by the isocyanide nucleophile, initiating a cascade of reactions leading to a complex product. nih.gov
Nucleophilic Behavior:
Conversely, the lone pair of electrons on the nitrogen atom of the imine allows it to act as a nucleophile. This nucleophilic character is prominent in reactions with highly electron-deficient species. For example, an imine can attack an electron-deficient acid chloride, which can then be followed by the addition of a third component to generate a diverse library of molecules. nih.gov The nucleophilicity of the nitrogen in Naphthalen-1,4-imine, 1,2,3,4-tetrahydro- would be a key factor in such transformations.
The strained bicyclic framework of Naphthalen-1,4-imine, 1,2,3,4-tetrahydro- can also play a significant role in its reactivity. Strained bicyclic alkenes, which share structural similarities, are known to participate in a variety of transition-metal-catalyzed domino reactions. The release of ring strain can be a thermodynamic driving force for these reactions. beilstein-journals.org It is plausible that Naphthalen-1,4-imine, 1,2,3,4-tetrahydro- could undergo similar transition-metal-catalyzed MCRs, where the initial coordination of the metal to the imine could trigger a cascade of bond-forming events.
The following table outlines the factors influencing the nucleophilic and electrophilic behavior of imines in MCRs, with hypothetical considerations for Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-.
| Reactivity Type | Activating Factors | Role in MCRs | Potential for Naphthalen-1,4-imine, 1,2,3,4-tetrahydro- |
| Electrophilic | Brønsted or Lewis acid catalysis, Electron-withdrawing groups on the imine carbon or nitrogen | Acts as an electrophile, attacked by nucleophiles | High, particularly in Mannich, Ugi, and Strecker-type reactions. The strained ring may enhance electrophilicity. |
| Nucleophilic | Electron-donating groups on the imine, Presence of a strong electrophile | Acts as a nucleophile, attacking electron-deficient species | Moderate, the nitrogen lone pair can participate in nucleophilic attack. The bicyclic structure might sterically hinder this reactivity. |
Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data for 1,2,3,4-Tetrahydronaphthalen-1,4-imine is not extensively available in publicly accessible literature. However, analysis of related structures and general principles of NMR spectroscopy allow for a theoretical interpretation of its expected spectral features.
¹H NMR Data Analysis
The proton NMR spectrum of 1,2,3,4-Tetrahydronaphthalen-1,4-imine is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region (δ 7.0-7.5 ppm). The protons at the bridgehead positions (C1 and C4) are expected to be deshielded due to their attachment to both the aromatic ring and the nitrogen atom, likely resonating at a characteristic chemical shift. The methylene protons at C2 and C3 would present as a complex multiplet pattern in the upfield region, with their non-equivalence leading to intricate spin-spin coupling.
Table 1: Predicted ¹H NMR Chemical Shifts for 1,2,3,4-Tetrahydronaphthalen-1,4-imine
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 7.5 | Multiplet |
| Bridgehead-H (C1, C4) | 4.0 - 4.5 | Multiplet |
| Methylene-H (C2, C3) | 1.5 - 2.5 | Multiplet |
| Amine-H (N-H) | Broad singlet | Variable |
¹³C NMR Data Analysis
The carbon-13 NMR spectrum would provide further structural confirmation. The aromatic carbons would show signals in the typical aromatic region (δ 120-150 ppm). The bridgehead carbons (C1 and C4) are expected to be in the range of δ 50-60 ppm, influenced by the nitrogen atom. The methylene carbons (C2 and C3) would appear at higher field, typically in the δ 20-30 ppm range.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1,2,3,4-Tetrahydronaphthalen-1,4-imine
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic-C (Quaternary) | 140 - 150 |
| Aromatic-C (CH) | 120 - 130 |
| Bridgehead-C (C1, C4) | 50 - 60 |
| Methylene-C (C2, C3) | 20 - 30 |
Mass Spectrometry (MS)
Mass spectrometry of 1,2,3,4-Tetrahydronaphthalen-1,4-imine, often conducted using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), is crucial for determining its molecular weight and fragmentation pattern. The compound has been identified as a volatile component in the rhizomes of Curcuma caesia. bepls.com The molecular ion peak (M+) would correspond to its molecular weight. Common fragmentation pathways would involve the loss of small neutral molecules or radicals, leading to characteristic fragment ions that help in confirming the structure. For instance, a derivative, 1-methyl-1,2,3,4-tetrahydro-1,4-iminonaphthalene, has been analyzed by mass spectrometry.
Infrared (IR) and Raman Spectroscopy
Infrared and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. The IR spectrum of 1,2,3,4-Tetrahydronaphthalen-1,4-imine is expected to show a characteristic N-H stretching vibration for the secondary amine group, typically in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region.
Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic ring.
Table 3: Expected IR Absorption Bands for 1,2,3,4-Tetrahydronaphthalen-1,4-imine
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV absorption spectra of 1,2,3,4-tetrahydro-1,4-iminonaphthalene derivatives have been noted to be distinct from those of similar structures like 1,2,3,4-tetrahydroisoquinoline derivatives, suggesting a difference in the n,π-interacting systems. researchgate.netrsc.org The benzene ring in the structure is the primary chromophore, and its interaction with the nitrogen lone pair electrons is expected to influence the absorption maxima. Typically, benzene and its simple derivatives show absorption bands around 200-270 nm.
Derivatives and Analogues of Naphthalen 1,4 Imine,1,2,3,4 Tetrahydro
Substituted Naphthalen-1,4-imine Structures
N-Methyl Derivatives
The most straightforward substitution on the Naphthalen-1,4-imine, 1,2,3,4-tetrahydro- scaffold is the introduction of a methyl group on the nitrogen atom, yielding N-Methyl-1,2,3,4-tetrahydro-1,4-iminonaphthalene. This derivative has been documented and characterized in chemical databases. nist.govnist.govnist.gov The addition of the methyl group alters the molecule's polarity and steric profile, which can influence its chemical reactivity and biological interactions.
Key identifiers for this N-methyl derivative are summarized in the table below. nist.gov
| Identifier | Value |
| Chemical Formula | C₁₁H₁₃N |
| Molecular Weight | 159.2276 g/mol |
| CAS Registry Number | 55257-99-3 |
| IUPAC Name | Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-9-methyl- |
| Other Names | N-Methyl-11-aza-tricyclo(6.2.1.0(2,7))undec-2,4,6,-triene |
The synthesis of related N-methylated naphthalene (B1677914) structures, such as N-methyl-1-naphthalenemethanamine, can be achieved through processes involving the reaction of N-methylformamide with a naphthalene precursor in the presence of a base. google.com
Bridgehead Substituted Derivatives
Substitution at the bridgehead positions (C1 and C4) of the iminonaphthalene core represents a significant structural modification. While direct examples on the Naphthalen-1,4-imine,1,2,3,4-tetrahydro- molecule are not extensively detailed in the provided context, related structures like 4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine demonstrate the feasibility of substitution at these positions on the analogous tetraline framework. nih.gov Such modifications introduce significant steric bulk and can fundamentally alter the shape and electronic properties of the molecule, which is a key strategy in drug design for modulating receptor affinity and selectivity. nih.gov
Variations in Ring Substitution
The aromatic ring of the Naphthalen-1,4-imine, 1,2,3,4-tetrahydro- scaffold is a prime target for substitution to create a diverse array of analogues. Introducing different substituents can modulate the compound's lipophilicity, electronic distribution, and potential for hydrogen bonding, thereby influencing its biological activity.
Studies on related tetrahydronaphthalene structures have shown that a wide variety of substituents can be introduced. google.com For instance, the synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene has been described, highlighting methods for alkyl group substitution. prepchem.com Furthermore, 5-methyltetraline (1,2,3,4-tetrahydro-5-methyl-naphthalene) is utilized as an intermediate in the synthesis of various organic compounds, including dyes and fragrances.
The biological impact of ring substitution is significant. For example, in a series of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides, various substituents on the aryl ring were shown to be a key determinant of their affinity and intrinsic activity at the 5-HT₇ receptor. nih.gov Lipophilic substituents often led to high-affinity agonists, while others like hydroxyl (OH) and methylamino (NHCH₃) groups resulted in antagonists. nih.gov Similarly, research on substituted 3,4-dihydronaphthalene derivatives has led to the identification of compounds with potent cytotoxic activity against human cancer cell lines. nih.gov The synthesis of various substituted tetrahydronaphthalenes is an active area of research, with methods being developed for creating polysubstituted arenes. nih.govnih.gov
Structural Diversification through Chemical Modifications
Functional Group Modifications
Beyond simple substitution, the introduction and modification of functional groups on the Naphthalen-1,4-imine, 1,2,3,4-tetrahydro- structure allows for extensive structural diversification. This can involve a wide range of chemical transformations to append groups that can alter the molecule's physicochemical properties and biological activity. vdoc.pub For example, the synthesis of amide and ester functionalized naphthalene monoimide derivatives has been reported, showcasing how different functional groups can be incorporated. researchgate.net The presence of an amide group, in particular, is a characteristic feature of many biologically active compounds. nih.gov The synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalene provides a specific example of adding a simple alkyl functional group. prepchem.com
Dimeric Analogues
A more complex structural modification involves the creation of dimeric analogues, where two Naphthalen-1,4-imine, 1,2,3,4-tetrahydro- units, or related structures, are linked together. This approach can lead to compounds with novel properties and biological activities. Research into dimeric analogues of 1,2,3,4-tetrahydro-naphthalenylamine has yielded compounds with potent mast cell-stabilizing and anti-allergic activity. nih.govresearchgate.net These studies highlight how dimerization can be a powerful strategy for developing new therapeutic agents. Patents have also been filed for various substituted 1,2,3,4-tetrahydronaphthalene (B1681288) derivatives, indicating the commercial interest in this class of compounds. google.com
Comparative Studies with Structurally Similar Compounds
Tetrahydroisoquinoline (THIQ) derivatives represent a significant class of compounds in medicinal chemistry, with a structural framework that bears resemblance to the Naphthalen-1,4-imine, 1,2,3,4-tetrahydro- core. rsc.orgdntb.gov.ua The THIQ scaffold is a key component of many natural alkaloids and has been the basis for the development of numerous synthetic compounds with a wide array of pharmacological activities. rsc.orgnuph.edu.uaresearchgate.net
Structural Comparison: The primary structural similarity lies in the presence of a tetrahydro-substituted nitrogen-containing heterocyclic ring fused to a benzene (B151609) ring. However, Naphthalen-1,4-imine, 1,2,3,4-tetrahydro- is a bridged bicyclic system, which imparts a higher degree of rigidity compared to the more flexible monocyclic tetrahydroisoquinoline ring. This conformational constraint in the naphthalen-1,4-imine structure can significantly influence receptor binding and biological activity.
Comparative Biological Activities: THIQ derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory properties. rsc.orgnuph.edu.ua For instance, certain THIQ analogues have been investigated as inhibitors of Mycobacterium tuberculosis, with their efficacy being linked to factors like lipophilicity and the nature of substituents at various positions on the THIQ core. nih.gov Other derivatives have been synthesized and evaluated as β-adrenoreceptor agents, showing potential as bronchodilators. nih.gov
The structure-activity relationship studies of THIQ derivatives often highlight the critical role of substituents on both the aromatic and heterocyclic rings in determining their biological targets and potency. nuph.edu.uanih.gov For example, the introduction of different functional groups can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological macromolecules. nuph.edu.ua
| Derivative Type | Key Structural Features | Reported Biological Activity |
|---|---|---|
| 5,8-disubstituted THIQs | Substituents at the 5 and 8 positions | Inhibitors of M. tuberculosis ATP synthase nih.gov |
| 2-isopropyl-4,6,8-trihydroxy-THIQs | Isopropyl group at position 2 and hydroxyl groups | Partial agonists of β-adrenoreceptors nih.gov |
| N-substituted THIQs | Various substituents on the nitrogen atom | Antagonists of the 5-hydroxytryptamine 5HT1B receptor nih.gov |
| THIQ-based potentiators | Specific substitution patterns | Subunit-selective potentiation of NMDA receptors nih.gov |
Indan-1-ylamine and its derivatives share a bicyclic structure with Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-, featuring a benzene ring fused to a five-membered aliphatic ring containing a nitrogen substituent. This structural motif is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.net
Comparative Biological Activities: Derivatives of indane have been explored for a variety of therapeutic applications. For example, substituted indan-1-ylidene aminoguanidine derivatives have been synthesized and evaluated as potent inhibitors of the Na+/H+ exchanger isoform 1 (NHE1), demonstrating potential for cardioprotective effects. nih.gov The indane framework is also a key component in drugs developed for the treatment of neurodegenerative diseases. nih.gov Furthermore, certain aminoindane derivatives have been investigated for their antibacterial activity against pathogenic microorganisms. researchgate.net
| Derivative | Research Focus | Key Finding |
|---|---|---|
| Substituted indan-1-ylidene aminoguanidines | NHE1 inhibition | Showed potent NHE1 inhibitory effects and in vivo cardioprotection nih.gov |
| Aminoindane derivatives | Antibacterial activity | Exhibited activity against Acinetobacter baumannii and Methicillin-resistant Staphylococcus aureus researchgate.net |
| Indanone derivatives | Cholinesterase inhibition | Designed as cholinesterase inhibitors based on the structures of donepezil and ebselen analogs researchgate.net |
| Isoxazole fused 1-indanones | Anti-inflammatory and antimicrobial activity | Demonstrated increased anti-inflammatory and antimicrobial properties beilstein-journals.org |
Fused naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings, which can be further fused with other carbocyclic or heterocyclic rings. These compounds have garnered significant interest due to their diverse and potent biological activities. encyclopedia.pubnih.gov
Structural Comparison: The core structure of fused naphthyridines is a planar, aromatic system, which is fundamentally different from the saturated, non-planar, bridged structure of Naphthalen-1,4-imine, 1,2,3,4-tetrahydro-. However, the rigid framework and the presence of nitrogen atoms in defined spatial orientations provide a basis for comparison in terms of how these structural features influence interactions with biological targets.
Comparative Biological Activities: Fused naphthyridines exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. researchgate.netresearchgate.netnih.govkjpp.net Their mechanism of action is often attributed to their ability to intercalate with DNA or inhibit key enzymes such as topoisomerase. nih.gov Structure-activity relationship studies on naphthyridine derivatives have revealed that the nature and position of substituents on the naphthyridine core are crucial for their cytotoxic effects against various cancer cell lines. nih.govnih.gov For instance, certain substitutions can enhance the potency and selectivity of these compounds as anticancer agents. nih.govnih.gov
| Naphthyridine Type | Fusion/Substitution | Reported Biological Activity |
|---|---|---|
| 1,8-Naphthyridines | Various substitutions | Anticancer, anti-HIV, anti-inflammatory, antimicrobial tandfonline.com |
| Fused 1,5-Naphthyridines | Fused with carbocycles or heterocycles | Antimalarial, cytotoxic, topoisomerase II inhibition encyclopedia.pub |
| Quinoline and Naphthyridine Hybrids | Specific functional groups | Potent antitumor activity nih.gov |
| Methyl-substituted Naphthyridines | Methyl groups at C-5, C-6, or C-7 | Cytotoxicity against human cancer cell lines nih.gov |
Q & A
Basic: What are the common synthetic routes for Naphthalen-1,4-imine,1,2,3,4-tetrahydro-?
Methodological Answer:
The synthesis typically involves cyclization or reductive amination strategies. For example, derivatives like 1,2,3,4-tetrahydroisoquinoline-4,6-diols are synthesized via condensation of substituted benzaldehydes with amino alcohols, followed by catalytic hydrogenation (e.g., using Pd/C under H₂). Structural confirmation is achieved via ¹H/¹³C NMR and LC/MS . For the parent compound, analogous methods may employ naphthalene precursors modified with amine groups under controlled pH and temperature to stabilize the imine bond .
Basic: How is spectroscopic characterization performed for this compound and its derivatives?
Methodological Answer:
¹H NMR (400 MHz) and ¹³C NMR (100 MHz) in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) are standard. Key signals include aromatic protons (δ 6.5–7.5 ppm) and imine-related shifts (δ 2.5–4.0 ppm for tetrahydro groups). LC/MS with electrospray ionization (ESI) confirms molecular ions ([M+H]⁺), while HRMS ensures exact mass matching. For example, 2-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline-4,6-diol showed [M+H]⁺ at m/z 292.0745 (calculated: 292.0743) .
Advanced: How can contradictory thermodynamic data (e.g., enthalpy of formation) be resolved?
Methodological Answer:
Contradictions in thermodynamic parameters (e.g., ΔfH°gas) require cross-validation using multiple techniques. For instance, NIST-standardized gas-phase calorimetry and computational methods (DFT or ab initio calculations) should be compared. Data from NIST Chemistry WebBook (e.g., enthalpy of reaction, ΔrH°) provide benchmarks, but discrepancies may arise from experimental conditions (e.g., purity, solvent effects). Replicate measurements under controlled environments and peer-reviewed validation are critical .
Advanced: What experimental designs are optimal for studying the anticancer mechanisms of its derivatives?
Methodological Answer:
Derivatives like N-phenyl-1,2,3,4-tetrahydronaphthalenes are evaluated via in vitro cytotoxicity assays (MTT or SRB) against cancer cell lines (e.g., MCF-7, HeLa). Mechanistic studies involve flow cytometry for apoptosis detection (Annexin V/PI staining) and Western blotting for protein expression (e.g., Bcl-2, caspase-3). In vivo models (xenografts in nude mice) assess tumor suppression, with pharmacokinetics monitored via HPLC-MS/MS .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
Refer to NIST guidelines for handling volatile organics: use fume hoods, nitrile gloves, and flame-resistant lab coats. Store in airtight containers under inert gas (N₂ or Ar) at 4°C. Toxicity screenings (e.g., Ames test for mutagenicity) should precede large-scale use. Acute exposure data from analogous compounds (e.g., tetralin derivatives) suggest avoiding inhalation and dermal contact .
Advanced: How do structural modifications (e.g., methyl or chloro substituents) affect bioactivity?
Methodological Answer:
Electron-withdrawing groups (e.g., -Cl) enhance binding to hydrophobic enzyme pockets, as seen in 2-(4-chlorophenyl) derivatives showing IC₅₀ values <10 µM against breast cancer cells. Methyl groups increase lipophilicity (logP ~3.2), improving membrane permeability but potentially reducing solubility. Structure-activity relationships (SAR) are optimized via combinatorial libraries and molecular docking (e.g., AutoDock Vina targeting tubulin or topoisomerases) .
Basic: What are the key applications in academic research?
Methodological Answer:
Primary applications include:
- Catalysis : As a ligand in asymmetric synthesis (e.g., Pd-catalyzed cross-couplings).
- Pharmaceutical intermediates : For anticancer or antimicrobial agents.
- Material science : Building blocks for organic semiconductors due to π-conjugated systems .
Advanced: How to address inconsistencies in toxicological data across studies?
Methodological Answer:
Follow the inclusion criteria in toxicological profiles (e.g., species: human/lab mammals; routes: oral/inhalation). Use standardized assays (OECD guidelines) for acute toxicity (LD₅₀) and subchronic studies (28-day exposure). Conflicting results (e.g., hepatic effects) may arise from metabolite variability; employ metabolomics (LC-HRMS) to identify reactive intermediates like epoxides .
Basic: What computational tools are used for structural optimization?
Methodological Answer:
Gaussian or ORCA for DFT calculations (geometric optimization, HOMO-LUMO gaps). Molecular dynamics (MD) simulations (AMBER or GROMACS) assess stability in biological membranes. QSAR models (e.g., CoMFA) predict bioactivity based on substituent electronic/steric parameters .
Advanced: How to design a study analyzing environmental persistence?
Methodological Answer:
Use OECD 301 biodegradation tests (aqueous solution, 28°C, activated sludge). Measure half-life via HPLC-UV and identify degradation products (GC-MS). Ecotoxicity is assessed using Daphnia magna (48h EC₅₀) and Aliivibrio fischeri (Microtox®). Compare with structurally similar compounds (e.g., tetralin, logKow ~3.8) to predict bioaccumulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
